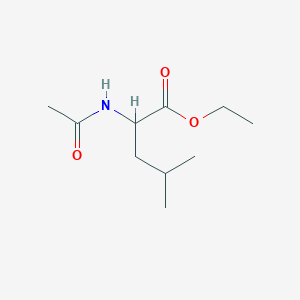
Ethyl 4-(adamantane-1-carbonyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(adamantane-1-carbonyl)piperazine-1-carboxylate, also known as ACP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ACP is a piperazine derivative that contains an adamantane moiety, which makes it a unique and promising compound for drug development.
作用機序
The exact mechanism of action of Ethyl 4-(adamantane-1-carbonyl)piperazine-1-carboxylate is not fully understood, but it is believed to act through multiple pathways. Ethyl 4-(adamantane-1-carbonyl)piperazine-1-carboxylate has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. It also modulates the activity of various signaling pathways such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
Ethyl 4-(adamantane-1-carbonyl)piperazine-1-carboxylate has been shown to have various biochemical and physiological effects in vitro and in vivo. It has antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation. It also has anti-tumor effects by inducing apoptosis and inhibiting cell proliferation. In addition, Ethyl 4-(adamantane-1-carbonyl)piperazine-1-carboxylate has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
Ethyl 4-(adamantane-1-carbonyl)piperazine-1-carboxylate has several advantages for lab experiments. It is a stable and easily synthesized compound, which makes it readily available for research purposes. It also has a unique structure that makes it a promising compound for drug development. However, Ethyl 4-(adamantane-1-carbonyl)piperazine-1-carboxylate also has some limitations. It has poor solubility in water, which can limit its bioavailability and efficacy. It also has low toxicity, which can make it difficult to determine the optimal dosage for therapeutic applications.
将来の方向性
There are several future directions for research on Ethyl 4-(adamantane-1-carbonyl)piperazine-1-carboxylate. One potential direction is to develop novel formulations of Ethyl 4-(adamantane-1-carbonyl)piperazine-1-carboxylate that can improve its solubility and bioavailability. Another direction is to investigate the potential therapeutic applications of Ethyl 4-(adamantane-1-carbonyl)piperazine-1-carboxylate in other diseases such as multiple sclerosis and Huntington's disease. In addition, further studies are needed to elucidate the exact mechanism of action of Ethyl 4-(adamantane-1-carbonyl)piperazine-1-carboxylate and its potential side effects.
Conclusion:
In conclusion, Ethyl 4-(adamantane-1-carbonyl)piperazine-1-carboxylate is a promising compound that has potential therapeutic applications in various diseases. Its unique structure and multiple pathways of action make it a promising compound for drug development. Further research is needed to fully understand its mechanism of action and potential side effects, but Ethyl 4-(adamantane-1-carbonyl)piperazine-1-carboxylate has the potential to be a valuable addition to the arsenal of drugs available for the treatment of various diseases.
合成法
Ethyl 4-(adamantane-1-carbonyl)piperazine-1-carboxylate can be synthesized through a multi-step process that involves the reaction of 1-aminoadamantane with ethyl chloroformate to form ethyl 4-(adamantane-1-carbonyl)piperazine-1-carboxylate. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified through column chromatography to obtain pure Ethyl 4-(adamantane-1-carbonyl)piperazine-1-carboxylate.
科学的研究の応用
Ethyl 4-(adamantane-1-carbonyl)piperazine-1-carboxylate has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Ethyl 4-(adamantane-1-carbonyl)piperazine-1-carboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. It also has neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
製品名 |
Ethyl 4-(adamantane-1-carbonyl)piperazine-1-carboxylate |
|---|---|
分子式 |
C18H28N2O3 |
分子量 |
320.4 g/mol |
IUPAC名 |
ethyl 4-(adamantane-1-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H28N2O3/c1-2-23-17(22)20-5-3-19(4-6-20)16(21)18-10-13-7-14(11-18)9-15(8-13)12-18/h13-15H,2-12H2,1H3 |
InChIキー |
KWXSWBBBXDRYDQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C23CC4CC(C2)CC(C4)C3 |
正規SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C23CC4CC(C2)CC(C4)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({2-[(2-Fluorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223905.png)
![2-{[2-(Benzyloxy)-5-chlorobenzyl]amino}-1-phenylethanol](/img/structure/B223910.png)
![2-({3-[(4-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223911.png)
![2-({2-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223914.png)
![2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223917.png)
![3-Methyl-8-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B223920.png)
![N-allyl-N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B223921.png)

![N-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}-N-propylamine](/img/structure/B223926.png)

![N-{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}-N-isobutylamine](/img/structure/B223928.png)
![2-({2-[(2,4-Dichlorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B223929.png)

